molecular formula C11H7BrN2 B567283 5-Amino-6-bromo-1-naphthonitrile CAS No. 1240642-73-2

5-Amino-6-bromo-1-naphthonitrile

Cat. No.: B567283
CAS No.: 1240642-73-2
M. Wt: 247.095
InChI Key: LAOAPHCPPMKGTI-UHFFFAOYSA-N
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Description

5-Amino-6-bromo-1-naphthonitrile: is an organic compound with the molecular formula C11H7BrN2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of an amino group (-NH2), a bromine atom, and a nitrile group (-CN) attached to a naphthalene ring system. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-bromo-1-naphthonitrile can be achieved through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by amination using ammonia or an amine source under controlled conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-6-bromo-1-naphthonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Amino-6-bromo-1-naphthonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in various coupling reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-6-bromo-1-naphthonitrile involves its interaction with various molecular targets and pathways. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further affecting the compound’s behavior in biological systems .

Comparison with Similar Compounds

  • 5-Amino-6-chloro-1-naphthonitrile
  • 5-Amino-6-fluoro-1-naphthonitrile
  • 5-Amino-6-iodo-1-naphthonitrile

Comparison: 5-Amino-6-bromo-1-naphthonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

5-amino-6-bromonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2/c12-10-5-4-8-7(6-13)2-1-3-9(8)11(10)14/h1-5H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAOAPHCPPMKGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=C(C2=C1)N)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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